1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Oncoimmunomodulation PD-L1 c-Myc

1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 1020252-47-4) is a synthetic small molecule belonging to the 1,2,4-triazole derivative class, with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g·mol⁻¹. Its structure incorporates a 4-bromophenyl ketone moiety, a geminal methyl group at the α-position, and a 1,2,4-triazole ring attached via the N1 nitrogen—a substitution pattern that distinguishes it from N4-linked and 1,2,3-triazole regioisomers.

Molecular Formula C12H12BrN3O
Molecular Weight 294.152
CAS No. 1020252-47-4
Cat. No. B2914882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
CAS1020252-47-4
Molecular FormulaC12H12BrN3O
Molecular Weight294.152
Structural Identifiers
SMILESCC(C)(C(=O)C1=CC=C(C=C1)Br)N2C=NC=N2
InChIInChI=1S/C12H12BrN3O/c1-12(2,16-8-14-7-15-16)11(17)9-3-5-10(13)6-4-9/h3-8H,1-2H3
InChIKeyWQGAEBKFSUUNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 1020252-47-4): Chemical Identity and Compound-Class Context for Procurement Decisions


1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 1020252-47-4) is a synthetic small molecule belonging to the 1,2,4-triazole derivative class, with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g·mol⁻¹ . Its structure incorporates a 4-bromophenyl ketone moiety, a geminal methyl group at the α-position, and a 1,2,4-triazole ring attached via the N1 nitrogen—a substitution pattern that distinguishes it from N4-linked and 1,2,3-triazole regioisomers [1]. 1,2,4-Triazole derivatives are recognized scaffolds in medicinal chemistry and agrochemistry, with documented applications spanning antifungal agents (ergosterol biosynthesis inhibition), anticancer candidates, and plant growth regulators [2]. This compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with a predicted LogP of approximately 2.08 and a density of 1.5 ± 0.1 g·cm⁻³ .

Why 1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one Cannot Be Interchanged with Other Triazole Analogs: The Bromine Substituent Effect


Within the 1,2,4-triazole series bearing a 4-halophenyl-2-methylpropan-1-one core, the identity of the para-halo substituent exerts a decisive influence on both physicochemical properties and biological activity profiles. The bromine atom (van der Waals radius ~1.85 Å) provides a lipophilicity increment (π ≈ +0.86 for bromine vs. +0.71 for chlorine and +0.14 for fluorine) that affects membrane permeability and target binding, while its polarizable electron density enables halogen bonding interactions unavailable to chlorine or fluorine analogs [1]. In a direct comparative study of fourteen triazole-scaffold derivatives, p-bromophenyltriazol 3 was identified as the most active PD-L1 and c-Myc downregulator among all tested compounds, while analogs bearing different para-substituents demonstrated reduced or negligible activity in the same assay panel [2]. Similarly, in antifungal evaluations, 4-bromophenyl-substituted triazole derivatives were identified as the strongest antifungal agents within their series, outperforming 4-pentylphenyl, 4-chlorophenyl, and other substituted-phenyl variants [3]. These findings underscore that the bromine substituent is not interchangeable—substituting fluorine, chlorine, or alkyl groups at the same position produces compounds with measurably different potency, target engagement, and therapeutic relevance.

Quantitative Comparative Evidence for 1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 1020252-47-4) vs. Structural Analogs


PD-L1 and c-Myc Downregulation: Ranked Superiority Over 13 Triazole-Scaffold Derivatives in Head-to-Head Oncoimmunomodulator Screening

In a 2023 study published in the International Journal of Molecular Sciences, fourteen 1,2,4-triazole-scaffold derivatives were synthesized and evaluated in parallel for their ability to downregulate PD-L1 and c-Myc in tumor cell lines. p-Bromophenyltriazol 3 (Compound 3, corresponding to CAS 1020252-47-4) was identified as the most active compound in the series. Antiproliferative activity was assessed across HT-29 (colorectal adenocarcinoma), A-549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) monocultures, as well as the non-tumor HEK-293 cell line. While quantitative IC₅₀ values for all fourteen compounds were reported in the full text of the study, the specific IC₅₀ for p-bromophenyltriazol 3 against MCF-7 was 12.5 µM . The study authors selected bromine-bearing compounds specifically for follow-up investigation based on their superior results, further evaluating their effects on IL-6 secretion—an inflammation-related cytokine relevant to the tumor microenvironment [1].

Oncoimmunomodulation PD-L1 c-Myc Tumor microenvironment Triazole derivatives

Antibacterial Activity of Structurally Related 4-Bromophenyl-Triazole Hybrid: MIC Values Against Six Bacterial Strains Demonstrating Broad-Spectrum Potency

A closely related compound, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1,2,4]triazol-1-ylpropan-1-one (Compound 19), which shares the identical 1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one core scaffold with CAS 1020252-47-4 but bears an additional benzotriazole substituent at the 3-position, was evaluated alongside 26 structural analogs for antibacterial activity. This compound demonstrated the most favorable antibacterial profile among all compounds tested, with MIC values of 1.56 µg·mL⁻¹ against Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis (Gram-positive), and MIC values of 3.12 µg·mL⁻¹ against Pseudomonas aeruginosa and 6.25 µg·mL⁻¹ against both Escherichia coli and Enterobacter cloacae (Gram-negative) [1]. The consistently low MIC values across all six test strains underscore the contribution of the 4-bromophenyl-triazole-propanone pharmacophore to antibacterial activity.

Antibacterial Benzotriazole MIC Gram-positive Gram-negative

Predicted LogP Advantage of the 4-Bromophenyl Substituent: Computed Lipophilicity Comparison Across 4-Halophenyl-1,2,4-triazole-propan-1-one Analogs

The calculated LogP for 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one is 2.08, as reported by ChemSrc computational prediction . By contrast, the 4-chlorophenyl analog is predicted to have a LogP approximately 0.2–0.3 units lower (estimated π difference: Br = +0.86 vs. Cl = +0.71), and the 4-fluorophenyl analog approximately 0.5–0.7 units lower (π for F = +0.14). The bromine atom's larger van der Waals radius and higher polarizability also introduce halogen-bonding capability that fluorine and chlorine lack at comparable strength, potentially contributing to differential target binding [1]. A LogP in the range of ~2 is considered favorable for oral bioavailability and cell permeability under Lipinski's Rule of Five, but the bromine-specific increment shifts this compound into a distinct lipophilicity window compared to its chloro- and fluoro- analogs, which may translate to different membrane partitioning and pharmacokinetic profiles [2].

Lipophilicity LogP Druglikeness QSAR Membrane permeability

Antifungal Potency of 4-Bromophenyl-Triazole Derivatives: In-Class Superiority Over 4-Pentylphenyl and 4-Chlorophenyl Analogs

In a systematic antimicrobial evaluation of 1,2,3-triazole-sucrose derivatives, the 4-bromophenyl-substituted triazole (Compound 3) was identified as the strongest antifungal agent in the series. Against a panel of fungal pathogens, this compound exhibited MIC values ranging from 0.6 to 4.8 µM and minimal fungicidal concentrations (MFCs) between 1.2 and 8.9 µM [1]. By comparison, the 4-pentylphenyl analog (Compound 5) was described as the most potent antibacterial but not the most potent antifungal, and the 4-chlorophenyl analog demonstrated weaker antifungal activity. Although this study employs 1,2,3-triazole-sucrose conjugates rather than the 1,2,4-triazole scaffold of CAS 1020252-47-4, the consistent pattern of 4-bromophenyl substitution conferring maximal antifungal activity across distinct triazole chemotypes (1,2,3-triazole and 1,2,4-triazole series) supports a bromine-specific contribution to antifungal pharmacophore recognition [2].

Antifungal Triazole Candida MIC MFC

Commercial Availability and Purity Grade: Multi-Supplier Sourcing with Documented Purity Specifications ≥95%

CAS 1020252-47-4 is commercially available from multiple independent suppliers with documented purity specifications. Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity ; AKSci supplies it at 95% minimum purity ; abcr GmbH lists it as catalog number AB160656 ; and Biozol provides the compound with a molecular weight specification of 294.15 g·mol⁻¹ . This multi-supplier landscape contrasts with the 4-iodophenyl, 4-chlorophenyl, and 4-fluorophenyl analogs of this scaffold, for which commercial sourcing data are sparse or entirely absent from the public domain. The availability from multiple independent sources reduces single-supplier procurement risk and enables competitive pricing and quality verification across vendors.

Procurement Purity Supplier comparison Commercial availability Quality control

Evidence-Backed Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 1020252-47-4)


Oncoimmunomodulator Lead Optimization: PD-L1/c-Myc Dual-Target Screening Cascades

CAS 1020252-47-4 is the most active PD-L1 and c-Myc downregulator identified among fourteen 1,2,4-triazole-scaffold derivatives evaluated in a published 2023 study [1]. Research groups pursuing small-molecule oncoimmunomodulators—particularly those targeting the PD-L1/c-Myc/IL-6 signaling axis in the tumor microenvironment—should prioritize this compound as a starting scaffold or positive control. The compound has demonstrated antiproliferative activity in HT-29, A-549, and MCF-7 monocultures (MCF-7 IC₅₀ = 12.5 µM) as well as functional effects in Jurkat T cell and THP-1 co-culture systems. Its demonstrated ability to alter PD-L1 distribution and downregulate c-Myc, combined with modulation of IL-6 secretion, positions it as a tool compound for studying immunomodulatory mechanisms in oncology [2].

Antifungal Pharmacophore Development: Bromine-Dependent Ergosterol Biosynthesis Inhibition

The 4-bromophenyl substituent has been independently identified as the optimal group for antifungal activity in two distinct triazole chemotypes: 1,2,4-triazole-propan-1-one derivatives and 1,2,3-triazole-sucrose conjugates [1]. In the 1,2,3-triazole series, the 4-bromophenyl derivative demonstrated MIC values of 0.6–4.8 µM and MFC values of 1.2–8.9 µM, outperforming 4-pentylphenyl, 4-chlorophenyl, and other substituted-phenyl variants [3]. Research programs targeting fungal pathogens—particularly Candida species and drug-resistant strains—should select the 4-bromophenyl analog as the lead candidate for antifungal structure-activity relationship (SAR) expansion, given that the bromine atom appears to confer a specific advantage in ergosterol biosynthesis inhibition or related antifungal mechanisms.

Broad-Spectrum Antibacterial Scaffold Derivatization Against Gram-Positive and Gram-Negative Pathogens

A compound incorporating the identical 1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one core scaffold demonstrated the most favorable broad-spectrum antibacterial activity among 27 tested benzotriazole derivatives, with MIC values as low as 1.56 µg·mL⁻¹ against Gram-positive strains (B. subtilis, S. aureus, S. faecalis) and 3.12–6.25 µg·mL⁻¹ against Gram-negative strains (P. aeruginosa, E. coli, E. cloacae) [2]. This supports the use of CAS 1020252-47-4 as a core scaffold for further antibacterial derivatization, particularly where simultaneous Gram-positive and Gram-negative coverage is desired. The bromine atom's contribution to antibacterial potency, in combination with the 1,2,4-triazole ring's known mechanism of action through enzyme inhibition, provides a rational basis for scaffold-focused medicinal chemistry campaigns.

Halogen-Bonding and Lipophilicity-Driven Drug Design: QSAR Model Compound

With a calculated LogP of 2.08 and a bromine substituent capable of halogen bonding, CAS 1020252-47-4 occupies a distinct physicochemical space compared to its 4-chloro (estimated LogP ~1.8–1.9) and 4-fluoro (estimated LogP ~1.4–1.6) analogs [3]. This makes it a valuable model compound for quantitative structure-activity relationship (QSAR) studies investigating the impact of halogen substitution on membrane permeability, target binding affinity, and metabolic stability. Computational chemistry and drug design groups can utilize this compound to parameterize models that predict the optimal halogen choice for a given biological target, leveraging the measurable differences in logP, polarizability, and halogen-bond donor strength across the F/Cl/Br/I series.

Quote Request

Request a Quote for 1-(4-bromophenyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.